[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid
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Overview
Description
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C12H10BNO4S. It is characterized by the presence of a nitro group, a phenylsulfanyl group, and a boronic acid moiety.
Scientific Research Applications
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the preparation of advanced materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid typically involves the reaction of 5-nitro-2-(phenylsulfanyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The boronic acid moiety can participate in reduction reactions to form corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives .
Mechanism of Action
The mechanism of action of [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- [5-Nitro-2-(phenylthio)phenyl]boronic acid
- [5-Nitro-2-(phenylsulfonyl)phenyl]boronic acid
- [5-Nitro-2-(phenylselanyl)phenyl]boronic acid
Uniqueness
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
(5-nitro-2-phenylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHAZVUBDEAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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